N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide
Description
The compound is a complex organic molecule with multiple functional groups including a glycinamide group, sulfonyl group, and nitro group. These functional groups suggest that the compound may have potential biological activity .
Molecular Structure Analysis
The compound contains several aromatic rings, which are likely to contribute to its stability and may influence its reactivity. The presence of electron-withdrawing groups (such as the nitro group) and electron-donating groups (such as the methoxy groups) on the aromatic rings could also affect the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the presence of the amide, sulfonyl, and nitro groups suggest that it could participate in a variety of chemical reactions. For example, the amide group could undergo hydrolysis, the sulfonyl group could participate in substitution reactions, and the nitro group could be reduced to an amine .Future Directions
Properties
IUPAC Name |
2-(3-chloro-4-methoxy-N-(2-methoxy-5-methylphenyl)sulfonylanilino)-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O7S/c1-15-5-9-22(35-4)23(11-15)36(32,33)27(17-8-10-21(34-3)19(25)12-17)14-24(29)26-20-13-18(28(30)31)7-6-16(20)2/h5-13H,14H2,1-4H3,(H,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPZRHVKQGGQKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C)C3=CC(=C(C=C3)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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